3-Bromo-2,5-dimethylbenzaldehyde
Overview
Description
3-Bromo-2,5-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring, along with an aldehyde functional group. It is commonly used in various scientific experiments and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 2,5-dimethylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-Bromo-2,5-dimethylbenzoic acid.
Reduction: 3-Bromo-2,5-dimethylbenzyl alcohol.
Substitution: 3-Methoxy-2,5-dimethylbenzaldehyde.
Scientific Research Applications
3-Bromo-2,5-dimethylbenzaldehyde is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylbenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 2-Bromo-5-methylbenzaldehyde
- 3-Bromo-4-methylbenzaldehyde
- 3-Bromo-2,4-dimethylbenzaldehyde
Comparison: 3-Bromo-2,5-dimethylbenzaldehyde is unique due to the specific positioning of its bromine and methyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
3-bromo-2,5-dimethylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMLDNNWNXIGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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